An In-depth Technical Guide to the Molecular Geometry and Bonding of Phosphine (PH₃)
An In-depth Technical Guide to the Molecular Geometry and Bonding of Phosphine (PH₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphine (PH₃), a phosphorus hydride, serves as a fundamental building block in organophosphorus chemistry and finds applications in various fields, including materials science and as a ligand in catalysis. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity and designing novel phosphorus-containing compounds. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and experimental determination methods for phosphine. It integrates theoretical frameworks such as VSEPR theory and Molecular Orbital Theory with experimental data, offering a detailed resource for researchers.
Molecular Geometry of Phosphine
The molecular geometry of phosphine is trigonal pyramidal .[1][2][3][4] This structure is a direct consequence of its electronic configuration and the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.
VSEPR Theory Analysis
The central phosphorus atom in phosphine has five valence electrons. It forms single covalent bonds with three hydrogen atoms, utilizing three of its valence electrons. The remaining two valence electrons exist as a non-bonding lone pair on the phosphorus atom.[5]
According to VSEPR theory, the four electron domains (three bonding pairs and one lone pair) around the central phosphorus atom arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion. However, the molecular geometry, which describes the arrangement of the atoms, is trigonal pyramidal due to the presence of the lone pair.[1] The lone pair exerts greater repulsive forces than the bonding pairs, compressing the H-P-H bond angles.
Bonding in Phosphine
The bonding in phosphine is primarily covalent, characterized by the sharing of electrons between the phosphorus and hydrogen atoms. However, the nature of this bonding is a subject of nuanced discussion, particularly concerning hybridization.
Hybridization and Drago's Rule
While a simple application of VSEPR theory might predict sp³ hybridization for the phosphorus atom in phosphine (similar to ammonia, NH₃), experimental evidence and theoretical considerations suggest this is not the case. The bond angles in phosphine are much closer to 90° than the 109.5° expected for a perfect tetrahedral geometry or the 107° observed in ammonia.
This deviation is explained by Drago's Rule , which states that for heavier elements in groups 15 and 16, if the central atom is in the third period or below, has at least one lone pair, and is bonded to an atom with an electronegativity of 2.5 or less, hybridization is energetically unfavorable.[6][7][8][9][10]
Phosphine fits these criteria:
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Phosphorus is in the third period.
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It possesses one lone pair of electrons.
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Hydrogen has an electronegativity of approximately 2.20.
Therefore, in phosphine, the P-H bonds are formed primarily from the overlap of the phosphorus atom's unhybridized 3p orbitals with the 1s orbitals of the hydrogen atoms. The lone pair of electrons resides in the 3s orbital of the phosphorus atom.[8] This lack of significant hybridization accounts for the observed bond angles being close to the 90° orientation of the p-orbitals.
Molecular Orbital Theory
A molecular orbital (MO) description of phosphine provides a more detailed picture of the bonding. The three 1s atomic orbitals of the hydrogen atoms combine with the 3s and 3p atomic orbitals of the phosphorus atom to form a set of molecular orbitals. The highest occupied molecular orbital (HOMO) is a non-bonding orbital with significant s-character, corresponding to the lone pair. The bonding molecular orbitals are formed from the interaction of the phosphorus 3p orbitals and the hydrogen 1s orbitals. This is consistent with the notion that the lone pair is primarily in the s-orbital and the bonding occurs through the p-orbitals. Phosphine can act as a σ-donor through its lone pair and a π-acceptor into its empty d-orbitals in transition metal complexes.[11][12]
Quantitative Bonding Parameters
The following table summarizes the key quantitative data related to the molecular geometry and bonding of phosphine, compiled from various experimental and computational studies.
| Parameter | Value | Experimental Method |
| P-H Bond Length | 1.419 Å | Gas Electron Diffraction[13] |
| H-P-H Bond Angle | 93.5° | Microwave Spectroscopy |
| P-H Bond Dissociation Energy | ~77-84 kcal/mol | Various Spectroscopic and Calorimetric Methods[14][15][16] |
| Enthalpy of Formation (ΔfH°) | 5.4 kJ/mol | Calorimetry[17][18][19] |
Experimental Determination of Molecular Structure
The precise determination of phosphine's molecular geometry and bonding parameters relies on sophisticated experimental techniques.
Gas Electron Diffraction (GED)
Methodology:
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Sample Introduction: A gaseous sample of phosphine is introduced into a high-vacuum chamber.
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Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electric field of the phosphine molecules.
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Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (photographic plate or CCD camera). This pattern consists of concentric rings of varying intensity.
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Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to generate a radial distribution curve, which provides information about the internuclear distances within the molecule. By fitting this curve to a theoretical model of the molecule, precise bond lengths and angles can be determined.
Logical Workflow for Gas Electron Diffraction
Caption: Workflow for determining molecular structure using Gas Electron Diffraction.
Microwave Spectroscopy
Methodology:
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Sample Preparation: A gaseous sample of phosphine at low pressure is introduced into a waveguide.
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Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Detection: Molecules with a permanent dipole moment, like phosphine, will absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels. This absorption is detected.
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Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then fitted to a theoretical model (rigid rotor or semi-rigid rotor) to determine the rotational constants (A, B, and C) of the molecule.
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Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopologues of phosphine (e.g., PH₂D), a complete and highly accurate molecular structure can be determined.
Signaling Pathway for Microwave Spectroscopy Data to Structure
Caption: Pathway from microwave absorption to molecular structure determination.
Infrared and Raman Spectroscopy
Methodology:
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Sample Preparation: A gaseous or condensed-phase sample of phosphine is placed in an appropriate sample holder.
-
IR Spectroscopy: The sample is irradiated with infrared radiation. The molecule absorbs radiation at frequencies corresponding to its vibrational modes that result in a change in the molecular dipole moment.
-
Raman Spectroscopy: The sample is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. Some of the scattered light will have frequencies that are shifted from the incident frequency, corresponding to the vibrational modes of the molecule.
-
Spectral Analysis: The vibrational frequencies observed in the IR and Raman spectra are assigned to specific molecular motions (stretching and bending). Analysis of the rotational fine structure in high-resolution gas-phase IR spectra can also provide information about the molecule's moments of inertia and, consequently, its structure.
Synthesis of Phosphine
For research purposes, phosphine can be synthesized in the laboratory via several methods.
Laboratory Synthesis from White Phosphorus
A common laboratory preparation involves the reaction of white phosphorus with a concentrated aqueous solution of sodium hydroxide.
Reaction: P₄ (s) + 3NaOH (aq) + 3H₂O (l) → PH₃ (g) + 3NaH₂PO₂ (aq)
Procedure:
-
White phosphorus is heated with a concentrated solution of NaOH in an inert atmosphere (e.g., CO₂ or N₂) to prevent the spontaneous and dangerous oxidation of phosphine in air.
-
The evolved phosphine gas is often contaminated with diphosphane (P₂H₄), which is pyrophoric.
-
To purify the phosphine, the gas mixture is passed through a freezing trap to condense the less volatile P₂H₄.
-
Alternatively, the impure gas can be reacted with HI to form solid phosphonium iodide (PH₄I).
-
Heating the phosphonium iodide with a base, such as KOH, liberates pure phosphine gas.
Reaction: PH₄I (s) + KOH (aq) → PH₃ (g) + KI (aq) + H₂O (l)
Logical Relationship in Phosphine Synthesis and Purification
Caption: Synthesis and purification pathway for laboratory-grade phosphine.
Conclusion
The molecular geometry and bonding of phosphine are well-established through a combination of theoretical models and extensive experimental data. Its trigonal pyramidal structure, with bond angles significantly smaller than those in ammonia, is a classic example of the applicability of Drago's rule, highlighting the nuances of chemical bonding beyond simple hybridization models. The quantitative data on its bond lengths, angles, and energies provide essential parameters for computational modeling and the rational design of phosphine-based ligands and reagents. The experimental protocols outlined in this guide serve as a reference for the characterization of phosphine and its derivatives, underscoring the importance of a multi-technique approach to elucidating molecular structure.
References
- 1. homework.study.com [homework.study.com]
- 2. Page loading... [guidechem.com]
- 3. A quick note on Structure of Phosphine [unacademy.com]
- 4. homework.study.com [homework.study.com]
- 5. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]
- 6. Phosphine - Hybridisation, Structure, Preparation, in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Dragos Rule Explained: Purpose, Application & Examples [vedantu.com]
- 8. madoverchemistry.com [madoverchemistry.com]
- 9. Hybridization of PH3: Molecular geometry and bond angle of Phosphine [allen.in]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gelest.com [gelest.com]
- 17. Solved (a) Write the balanced equation for the formation of | Chegg.com [chegg.com]
- 18. Phosphine (CAS 7803-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. Phosphine [webbook.nist.gov]
